

Spectroscopic data (NMR, IR, MS) of 4-Demethyltraxilllaside for structural elucidation.

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Compound of Interest

Compound Name: 4-Demethyltraxilllaside

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Unveiling the Structure of 4-Demethyltraxilllaside: A Spectroscopic Guide

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This technical guide provides a comprehensive overview of the spectroscopic data instrumental in the structural elucidation of **4-Demethyltraxilllaside**, a lignan isolated from *Caulis Trachelospermi*. The information presented is tailored for researchers, scientists, and professionals in the field of drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The structural determination of **4-Demethyltraxilllaside** was accomplished through the meticulous analysis of its spectroscopic profile. The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HR-MS), providing a foundational dataset for its identification and characterization.

Table 1: ^1H NMR Spectroscopic Data for **4-Demethyltraxilllaside** (in CD_3OD)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2	4.25	d	9.0
3	2.88	m	
4	2.45	m	
5	3.80	m	
5'	4.15	m	
7	2.60	m	
1'	6.78	d	1.5
2'	6.65	d	8.0
5''	6.55	dd	8.0, 1.5
1'''	6.34	s	
5'''	6.34	s	
OMe-3'	3.84	s	
OMe-3''	3.72	s	
OMe-5'''	3.72	s	
Glc-1	4.85	d	7.5
Glc-2	3.48	m	
Glc-3	3.45	m	
Glc-4	3.40	m	
Glc-5	3.30	m	
Glc-6	3.68	m	
Glc-6	3.88	m	

Table 2: ^{13}C NMR Spectroscopic Data for **4-Demethyltraxillaside** (in CD_3OD)

Position	Chemical Shift (δ) in ppm
1	178.5
2	72.8
3	46.5
4	41.2
5	65.1
7	34.2
1'	133.2
2'	113.8
3'	149.1
4'	146.8
5'	116.5
6'	122.7
1"	131.9
2"	107.1
3"	154.2
4"	138.2
5"	154.2
6"	107.1
OMe-3'	56.5
OMe-3"	56.8
OMe-5"	56.8
Glc-1	103.2
Glc-2	75.1

Glc-3	77.9
Glc-4	71.6
Glc-5	78.2
Glc-6	62.7

Table 3: Mass Spectrometry and Infrared Spectroscopy Data for **4-Demethyltraxillaside**

Spectroscopic Method	Observed Data
HR-ESI-MS	m/z 573.1945 [M+Na] ⁺ (calculated for C ₂₇ H ₃₄ O ₁₂ Na, 573.1948)
IR (KBr) ν_{max} cm ⁻¹	3421 (OH), 2925, 1760 (C=O), 1605, 1515, 1460, 1270, 1150, 1075, 820

Experimental Protocols

The isolation and structural elucidation of **4-Demethyltraxillaside** were performed following standardized laboratory procedures.

Extraction and Isolation

The dried and powdered stems of *Caulis Trachelospermi* were extracted with 95% ethanol. The resulting extract was then partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure **4-Demethyltraxillaside**.

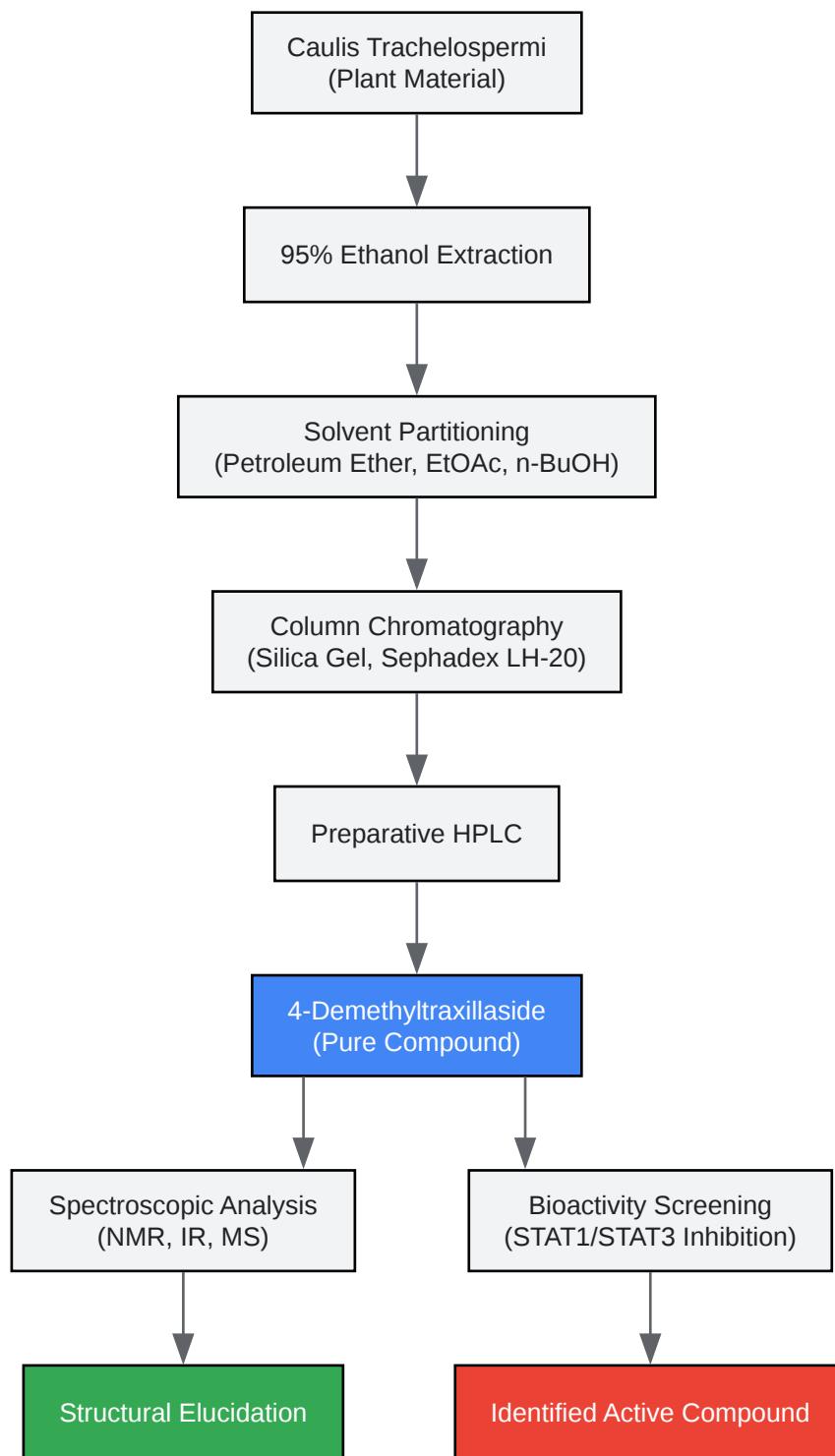
Spectroscopic Analysis

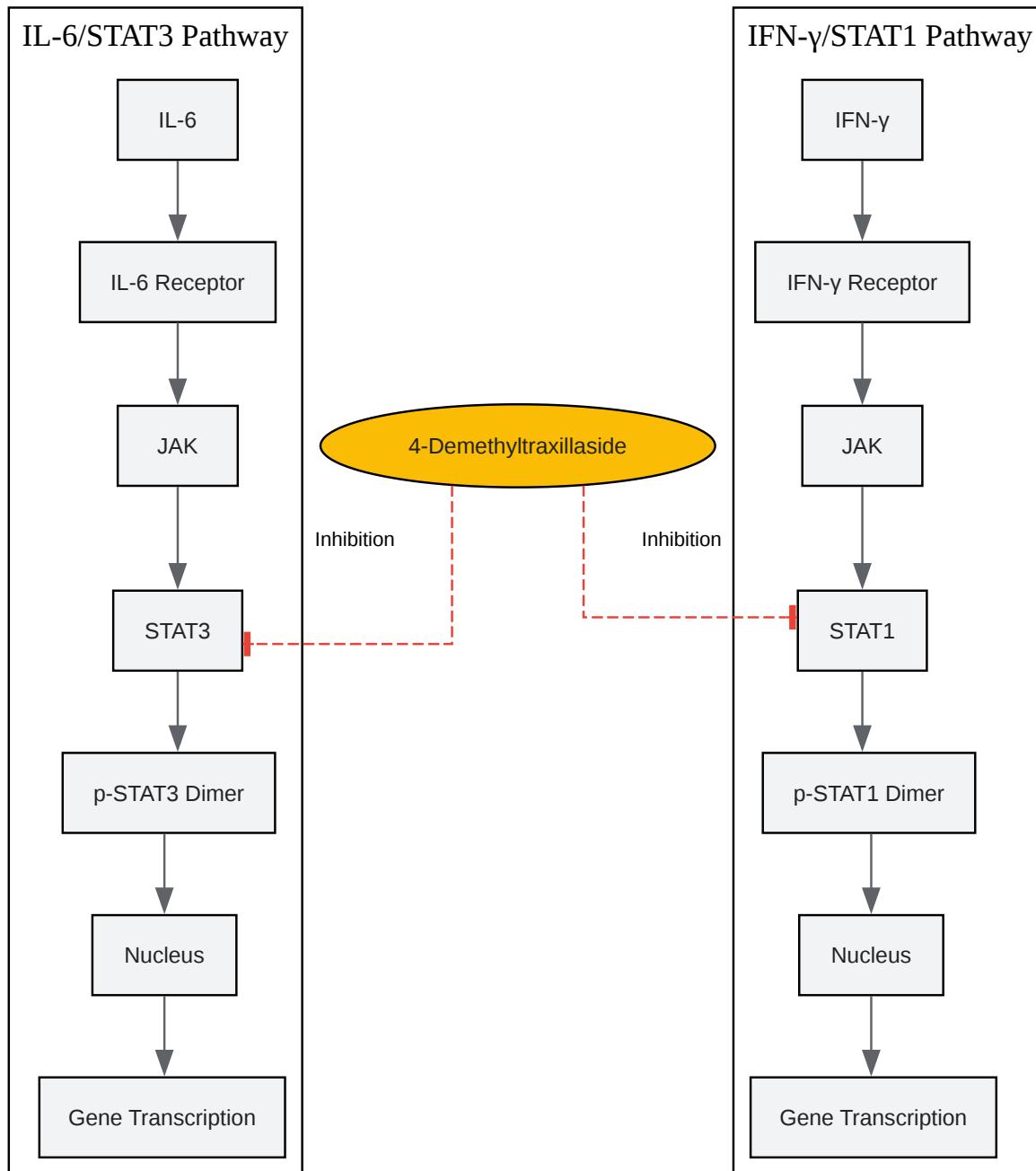
- **NMR Spectroscopy:** ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated methanol (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak, and coupling constants (J) are in Hertz (Hz).

- Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on an Agilent 6210 TOF mass spectrometer in positive ion mode.
- Infrared Spectroscopy: The IR spectrum was obtained using a Nicolet 5700 FT-IR spectrometer with KBr pellets.

Signaling Pathway and Experimental Workflow

4-Demethyltraxillaside has been identified as an active component from Caulis Trachelospermi with inhibitory activities on IFN- γ /STAT1 and IL-6/STAT3 signaling pathways. The general workflow for identifying such bioactive compounds and the simplified representation of the inhibited signaling pathways are depicted below.

[Click to download full resolution via product page](#)**Figure 1:** General workflow for the isolation and identification of **4-Demethyltraxillaside**.



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Figure 2: Simplified diagram of STAT1 and STAT3 signaling pathway inhibition.

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